molecular formula C48H48Cl2N6O5 B1192647 Degrader 32

Degrader 32

Cat. No. B1192647
M. Wt: 859.849
InChI Key: SXPSRFOBNYZXKH-UZLVNVLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Degrader 32 is a Novel potent and selective MDM2 degrader, inhibiting the proliferation and inducing the apoptosis of RS4, 11 leukemia cells.

Scientific Research Applications

DNA Probes for Detecting Degrading Genotypes

A study by Walia, Khan, and Rosenthal (1990) discusses the construction of DNA probes from PCB-degrading bacteria. These probes were used to detect and isolate bacteria capable of degrading polychlorinated biphenyls (PCBs) in contaminated soil environments. The study highlights the effectiveness of these DNA probes in identifying specific PCB-degrading bacteria and understanding the abundance and diversity of PCB-degrading genotypes in polluted soils (Walia, Khan, & Rosenthal, 1990).

Yeast Strains Degrading Crude Oil

Hassanshahian, Tebyanian, and Cappello (2012) isolated yeast strains, identified as Yarrowia lipolytica PG-20 and PG-32, from the Persian Gulf. These strains showed significant activity in degrading aliphatic hydrocarbons present in crude oil. This research suggests their potential use in bioremediation processes in marine ecosystems affected by oil pollution (Hassanshahian, Tebyanian, & Cappello, 2012).

Biodegradation of Chlorophenols in Water

Sun Hong-ye (2008) summarized the progress in research and engineering applications related to the degradation of chlorophenols in water. The study includes screening of microorganisms capable of degrading chlorophenols and various degradation methods under aerobic, anaerobic, and cometabolic conditions (Sun Hong-ye, 2008).

Targeted Protein Degradation for Research and Drug Discovery

Wu et al. (2020) reviewed the use of small molecules, known as degraders, that harness cellular protein ubiquitination machinery for selective degradation of target proteins. This approach provides a powerful tool for interrogating complex biological problems and has implications in both basic biology and drug target discovery (Wu et al., 2020).

Degradation and Biodegradation of Polyolefins

Ammala et al. (2011) discussed the challenges associated with the disposal of polyolefins due to their resistance to natural degradation. The study reviews the development of degradable polyolefins, their environmental impact, degradation mechanisms, and testing methods. This research is pivotal in addressing environmental concerns related to plastic waste (Ammala et al., 2011).

properties

Molecular Formula

C48H48Cl2N6O5

Molecular Weight

859.849

IUPAC Name

3-(4-(3-(4-((4S,5R)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)prop-1-yn-1-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C48H48Cl2N6O5/c1-5-61-40-28-33(48(2,3)4)15-20-37(40)44-52-42(31-11-16-34(49)17-12-31)43(32-13-18-35(50)19-14-32)56(44)47(60)54-26-24-53(25-27-54)23-7-9-30-8-6-10-36-38(30)29-55(46(36)59)39-21-22-41(57)51-45(39)58/h6,8,10-20,28,39,42-43H,5,21-27,29H2,1-4H3,(H,51,57,58)/t39?,42-,43+/m0/s1

InChI Key

SXPSRFOBNYZXKH-UZLVNVLGSA-N

SMILES

O=C(C(N(CC1=C2C=CC=C1C#CCN3CCN(C(N4[C@H](C5=CC=C(Cl)C=C5)[C@H](C6=CC=C(Cl)C=C6)N=C4C7=CC=C(C(C)(C)C)C=C7OCC)=O)CC3)C2=O)CC8)NC8=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Degrader 32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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